molecular formula C5H9N3O3 B12868529 2-Isoxazolidineacetamide, 4-amino-3-oxo-

2-Isoxazolidineacetamide, 4-amino-3-oxo-

Cat. No.: B12868529
M. Wt: 159.14 g/mol
InChI Key: WBQJJGSGISYZRU-UHFFFAOYSA-N
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Description

2-Isoxazolidineacetamide, 4-amino-3-oxo- is a chemical compound with the molecular formula C5H9N3O3 and a molecular weight of 159.14 g/mol . This compound is characterized by the presence of an isoxazolidine ring, an acetamide group, and an amino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Isoxazolidineacetamide, 4-amino-3-oxo- typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor containing an amino group and a carbonyl group to form the isoxazolidine ring . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to maximize efficiency and minimize costs .

Chemical Reactions Analysis

2-Isoxazolidineacetamide, 4-amino-3-oxo- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Isoxazolidineacetamide, 4-amino-3-oxo- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isoxazolidineacetamide, 4-amino-3-oxo- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Isoxazolidineacetamide, 4-amino-3-oxo- can be compared with other similar compounds, such as:

The uniqueness of 2-Isoxazolidineacetamide, 4-amino-3-oxo- lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C5H9N3O3

Molecular Weight

159.14 g/mol

IUPAC Name

2-(4-amino-3-oxo-1,2-oxazolidin-2-yl)acetamide

InChI

InChI=1S/C5H9N3O3/c6-3-2-11-8(5(3)10)1-4(7)9/h3H,1-2,6H2,(H2,7,9)

InChI Key

WBQJJGSGISYZRU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(O1)CC(=O)N)N

Origin of Product

United States

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